molecular formula C12H14O2 B14822945 2-Cyclopropoxy-6-ethylbenzaldehyde

2-Cyclopropoxy-6-ethylbenzaldehyde

Cat. No.: B14822945
M. Wt: 190.24 g/mol
InChI Key: YQNUZDOPLLNXEJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with cyclopropanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-ethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-6-ethylbenzaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-ethylbenzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group plays a crucial role in this interaction, as it can undergo ring-opening reactions that facilitate binding to the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-3-ethylbenzaldehyde: Similar in structure but with the ethyl group in a different position.

    2-Cyclopropoxy-6-methylbenzaldehyde: Contains a methyl group instead of an ethyl group.

    4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with additional functional groups

Uniqueness

2-Cyclopropoxy-6-ethylbenzaldehyde is unique due to its specific arrangement of the cyclopropoxy and ethyl groups on the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopropyloxy-6-ethylbenzaldehyde

InChI

InChI=1S/C12H14O2/c1-2-9-4-3-5-12(11(9)8-13)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3

InChI Key

YQNUZDOPLLNXEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)C=O

Origin of Product

United States

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